2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid
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Overview
Description
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid is a chemical compound with the molecular formula C7H6ClN3O4. It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This compound features a pyridine ring substituted with chlorine and nitro groups, and an aminoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid typically involves the nitration of 2-chloro-3-nitropyridine followed by amination and subsequent reaction with glycine. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-chloro-3-nitropyridine is then subjected to amination using ammonia or an amine source under basic conditions. Finally, the amino derivative is reacted with glycine to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitropyridine: Similar structure but lacks the aminoacetic acid moiety.
6-Chloropyridine-2-carbonitrile: Contains a cyano group instead of the nitro group
Uniqueness
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid is unique due to the presence of both the nitro and aminoacetic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O4/c8-5-2-1-4(11(14)15)7(10-5)9-3-6(12)13/h1-2H,3H2,(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDSFMWYBXKOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])NCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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